molecular formula C12H22O2 B3369840 (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester CAS No. 250732-60-6

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester

Cat. No. B3369840
CAS RN: 250732-60-6
M. Wt: 198.3 g/mol
InChI Key: UOUVBKBEVHMHLL-UHFFFAOYSA-N
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Description

“(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester” is a chemical compound that belongs to the class of organic compounds known as cyclohexanes . Cyclohexanes are compounds containing a cyclohexane ring, which is a six-membered aliphatic cyclic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester” is likely to be influenced by the principles of conformational analysis. For substituted cyclohexanes, the most stable conformation is usually the one where the substituents occupy equatorial positions . This is due to the minimization of steric strain .

properties

IUPAC Name

ethyl 2-(4,4-dimethylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-14-11(13)9-10-5-7-12(2,3)8-6-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVBKBEVHMHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate (Preparation 13, 4.0 g, 21 mmol) in methanol (40 ml) was treated with 5% palladium on carbon, and the suspension was placed under an atmosphere of hydrogen (60 p.s.i.) at room temperature for 48 h. The mixture was filtered through a short pad of silica (40 g) and the filtrate was concentrated in vacuo to afford the title compound as a colourless oil (3.7 g, 91%).
Name
ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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